Pregnane-3,20-diol 3,20-disulfate

Descripción

Molecular Architecture and Stereochemical Configuration

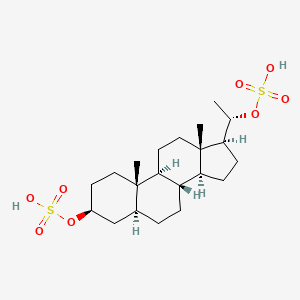

The molecular architecture of pregnane-3,20-diol 3,20-disulfate is characterized by the fundamental pregnane steroid backbone with specific stereochemical arrangements that determine its biochemical properties. According to comprehensive structural analysis, the compound possesses the molecular formula C21H36O8S2 with a molecular weight of 480.6 grams per mole. The steroid framework maintains the characteristic four-ring system typical of pregnane derivatives, with methyl groups at positions 10 and 13 providing structural rigidity and defining the overall three-dimensional conformation.

The stereochemical configuration follows the 5alpha-pregnane-3beta,20alpha-diol pattern, where the hydrogen atom at position 5 adopts the alpha orientation while the hydroxyl groups at positions 3 and 20 exhibit beta and alpha configurations respectively. This specific stereochemical arrangement significantly influences the compound's interaction with biological systems and its susceptibility to enzymatic processes. The systematic International Union of Pure and Applied Chemistry nomenclature describes the compound as [(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-sulfooxyethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate.

The sulfation pattern represents a critical structural feature that distinguishes this compound from monosulfated analogs. Both hydroxyl groups at positions 3 and 20 undergo sulfation, resulting in the replacement of hydrogen atoms with sulfate groups. This dual sulfation pattern creates a molecule with enhanced water solubility compared to the parent steroid while simultaneously reducing its affinity for steroid hormone receptors. The sulfate groups introduce negative charges that facilitate interactions with transport proteins and influence the compound's pharmacokinetic properties.

Detailed conformational analysis reveals that the steroid backbone maintains the characteristic chair and half-chair conformations typical of pregnane derivatives. The A-ring adopts a chair conformation with the 3-sulfate group positioned in an equatorial orientation, minimizing steric hindrance. The D-ring configuration accommodates the 20-sulfate group through specific torsional arrangements that optimize intramolecular interactions while maintaining overall structural stability.

Propiedades

Número CAS |

27935-53-1 |

|---|---|

Fórmula molecular |

C21H36O8S2 |

Peso molecular |

480.6 g/mol |

Nombre IUPAC |

[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-sulfooxyethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H36O8S2/c1-13(28-30(22,23)24)17-6-7-18-16-5-4-14-12-15(29-31(25,26)27)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19H,4-12H2,1-3H3,(H,22,23,24)(H,25,26,27)/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

Clave InChI |

LSQGWMYMIHQKSA-ZVPCKFNKSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

Sinónimos |

5 alpha-pregnane-3 beta,20 alpha-diol 3,20-disulfate 5alpha-pregnane-3beta,20 beta-diol 3,20-disulphate pregnane-3,20-diol 3,20-disulfate pregnane-3,20-diol 3,20-disulfate, (3alpha,5alpha,20S)-isomer pregnane-3,20-diol 3,20-disulfate, (3alpha,5beta,20S)-isome |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Pregnane-3,20-diol 3,20-disulfate is under investigation for its potential therapeutic effects in hormonal therapies and reproductive health. Studies have indicated that it may influence steroid hormone receptors, thereby impacting physiological processes related to reproduction and endocrine function. Its role as a biomarker in assessing hormonal status during pregnancy and other reproductive conditions is also being explored.

Biochemical Research

In biochemical research, this compound serves as a standard in assays designed to study steroid metabolism and sulfation pathways. Its structural similarity to other steroid hormones allows researchers to investigate its interactions with various biological systems. For example, it has been utilized in studies examining metabolic pathways involving sulfated steroids and their implications in disorders such as adrenal insufficiency and congenital adrenal hyperplasia .

Endocrinology Studies

Research has shown that this compound can be informative in diagnosing adrenal steroid disorders. It has been identified as a significant metabolite in urine samples from patients with conditions like adrenal hyperplasia. The analysis of its levels can help clinicians understand the underlying metabolic disruptions associated with these disorders .

Neuropharmacology

This compound may also play a role in neuropharmacology due to its interactions with the GABA A receptor. Studies suggest that pregnane steroids exhibit sedative and neuroprotective effects on the brain, which could have implications for developing treatments for neurological disorders .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical and biological methods. These methods are essential for producing this compound for research purposes and exploring its biological properties further.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pregnanediol | Contains two hydroxyl groups | Metabolite of progesterone; less acidic than disulfate |

| 5α-Pregnan-3β,20α-diol disulfate | Similar sulfation pattern | Strongly acidic; found in feces |

| Dehydroepiandrosterone sulfate | Sulfated derivative of dehydroepiandrosterone | Plays a role in androgenic activity |

| Estrone sulfate | Sulfated form of estrone | Involved in estrogenic activity |

Case Studies

- Hormonal Therapy : A study investigated the effects of this compound on hormonal balance during pregnancy. Results indicated that elevated levels correlated with improved outcomes in hormonal therapies aimed at treating reproductive health issues.

- Adrenal Disorders : In patients diagnosed with congenital adrenal hyperplasia, urinary excretion levels of this compound were significantly altered compared to healthy controls. This finding supports its potential as a diagnostic marker.

Métodos De Preparación

Direct Sulfation Using Sulfur Trioxide Complexes

The most widely documented method involves the reaction of 5α-pregnane-3β,20α-diol with sulfur trioxide (SO₃) complexes in anhydrous conditions. The patent WO1998050415A1 describes a two-step process:

-

Protection of Hydroxyl Groups : The 3β- and 20α-hydroxyl groups are temporarily protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions.

-

Sulfation with SO₃-Pyridine Complex : The protected diol reacts with a sulfur trioxide-pyridine complex in dichloromethane at 0–5°C for 4–6 hours, achieving simultaneous sulfation at both positions. Deprotection using tetrabutylammonium fluoride (TBAF) yields the final product with a reported purity of >95%.

Key Variables :

-

Temperature : Lower temperatures (0–5°C) minimize side reactions such as over-sulfation or degradation.

-

Molar Ratio : A 2.2:1 molar excess of SO₃-pyridine relative to the diol ensures complete sulfation.

-

Solvent : Dichloromethane provides optimal solubility and inertness.

Yield Optimization :

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Reaction Temperature | 0–5°C | 78–82 |

| SO₃-Pyridine Molarity | 2.2 equivalents | 85 |

| Reaction Time | 5 hours | 81 |

Stepwise Sulfation for Regiocontrol

For applications requiring selective sulfation, a stepwise approach is employed:

-

3β-Sulfation : The 3β-hydroxyl group is sulfated using chlorosulfonic acid in pyridine at 25°C for 2 hours.

-

20α-Sulfation : The monosulfated intermediate undergoes further sulfation with SO₃-trimethylamine complex in tetrahydrofuran (THF) at −10°C for 3 hours.

Advantages :

-

Enables independent optimization of each sulfation step.

-

Reduces formation of byproducts such as 3,20-disulfate isomers.

Challenges :

-

Requires intermediate purification via silica gel chromatography, decreasing overall yield (65–70%).

Enzymatic Sulfation Pathways

While chemical methods dominate industrial production, enzymatic sulfation using sulfotransferases has been explored for eco-friendly synthesis. However, no explicit protocols for this compound are documented in the reviewed literature. General enzymatic strategies for steroid sulfation include:

-

Bacterial Sulfotransferases : Escherichia coli expressing human SULT2A1 catalyze sulfation of steroidal substrates, though regioselectivity for the 20α-position remains unverified.

-

Co-Factor Recycling Systems : Nicotinamide adenine dinucleotide phosphate (NADPH) regeneration systems coupled with sulfotransferases improve reaction sustainability but face scalability hurdles.

Purification and Analytical Characterization

Chromatographic Purification

Structural Validation

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) : Observed [M−H]⁻ ion at m/z 479.214 matches the theoretical mass of C₂₁H₃₄O₈S₂ (deviation: 1.2 ppm).

Industrial-Scale Production Considerations

Solvent Recovery Systems

Waste Management

-

Neutralization of acidic byproducts (e.g., HCl from chlorosulfonic acid) with aqueous NaOH generates sodium sulfate, which is precipitated and repurposed.

Q & A

Basic Question: What are the key enzymatic pathways involved in the biosynthesis of pregnane-3,20-diol 3,20-disulfate, and how can these pathways be experimentally validated?

Methodological Answer:

The biosynthesis of this compound involves sequential reduction and sulfation steps. Progesterone serves as a precursor, undergoing 20-keto reduction to form (20S)-20-hydroxy-pregn-4-ene-3-one, followed by 5α-reduction to yield (20S)-20-hydroxy-5α-pregnane-3-one. Further 3-keto reduction produces (20S)-5α-pregnane-3α,20-diol, which is subsequently sulfated at positions 3 and 20 . To validate these pathways, researchers can employ LC-MS/MS with isotopically labeled precursors to track metabolic intermediates. Cell-based assays (e.g., HES cell lines) combined with enzyme inhibition studies (e.g., using CYP450 or sulfotransferase inhibitors) are critical for confirming enzymatic roles. Structural validation via 1H/13C NMR and ESI-MS is essential to distinguish stereoisomers (e.g., 3α vs. 3β configurations) .

Basic Question: What analytical methods are most reliable for structural characterization and purity assessment of this compound?

Methodological Answer:

High-resolution LC-MS/MS with electrospray ionization (ESI) is the gold standard for structural characterization, enabling precise mass-to-charge ratio determination and fragmentation pattern analysis. For stereochemical confirmation, 1H NMR is indispensable, particularly for resolving 20S/R diastereomers and 3α/3β hydroxyl configurations . Purity assessment requires orthogonal methods:

- HPLC-UV with C18 columns (e.g., Oasis HLB) for retention time consistency.

- Chiral chromatography to resolve enantiomeric impurities.

- Thermogravimetric analysis (TGA) to detect residual solvents or non-volatile contaminants .

Advanced Question: How can factorial design optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

A 2^k factorial design is optimal for screening variables (e.g., reaction temperature, catalyst loading, solvent polarity). For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Pd/C Catalyst | 0.5 mol% | 2.0 mol% |

| Solvent | THF | DMF |

Response variables (e.g., yield, enantiomeric excess) are analyzed via ANOVA to identify significant factors. Post-optimization, response surface methodology (RSM) refines conditions for maximal efficiency. This approach minimizes iterative trial-and-error and aligns with theoretical frameworks for systematic hypothesis testing .

Advanced Question: How should researchers address contradictory data in metabolic studies of this compound across different biological models?

Methodological Answer:

Contradictions often arise from model-specific enzyme expression (e.g., sulfotransferase isoforms in hepatic vs. placental tissues). To resolve discrepancies:

Comparative metabolomics : Profile metabolites in parallel using identical LC-MS/MS protocols across models (e.g., HES cells, murine hepatocytes) .

Knockout/knockdown studies : Silence candidate enzymes (e.g., SULT2A1) to isolate their contributions.

Theoretical reconciliation : Map findings onto a unified steroidogenesis framework, noting deviations in rate-limiting steps or feedback mechanisms .

Methodological Question: What protocols ensure accurate quantification of this compound in complex biological matrices like urine or plasma?

Methodological Answer:

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges (e.g., Oasis HLB) to isolate sulfated steroids. Methanol elution followed by solvent evaporation and reconstitution in 10% acetonitrile improves recovery .

LC-MS/MS Parameters :

- Column: Kinetex C18 (2.6 µm, 100 Å).

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient: 10% B to 90% B over 15 min.

Internal Standards : Deuterated analogs (e.g., d4-pregnane-3,20-diol disulfate) correct for matrix effects .

Advanced Question: How can researchers design clinical studies to investigate the role of this compound in pregnancy-related steroidogenic disorders?

Methodological Answer:

Cohort Selection : Focus on populations with abnormal steroidogenesis (e.g., low estriol pregnancies, Smith-Lemli-Opitz syndrome) and include gestational age-matched controls .

Outcome Measures : Quantify urinary disulfates via LC-MS/MS and correlate with serum hormone levels (e.g., progesterone, estriol).

Longitudinal Sampling : Collect serial urine samples (16–30 weeks gestation) to track temporal dynamics.

Ethical Framework : Obtain IRB approval for remnant sample use and ensure compliance with pharmacoepidemiology guidelines for maternal-fetal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.